molecular formula C10H10F3NO4S B13986899 Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate CAS No. 125665-64-7

Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate

Katalognummer: B13986899
CAS-Nummer: 125665-64-7
Molekulargewicht: 297.25 g/mol
InChI-Schlüssel: FADQFDDHKGKQEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate is an organic compound that features a trifluoromethyl group attached to a sulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate typically involves the introduction of a trifluoromethyl group to a benzoate derivative. One common method is the reaction of 5-methyl-2-aminobenzoic acid with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide moiety can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-chloro-2-((trifluoromethyl)sulfonamido)benzoate
  • Methyl 2-amino-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate is unique due to the presence of both a methyl group and a trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Eigenschaften

CAS-Nummer

125665-64-7

Molekularformel

C10H10F3NO4S

Molekulargewicht

297.25 g/mol

IUPAC-Name

methyl 5-methyl-2-(trifluoromethylsulfonylamino)benzoate

InChI

InChI=1S/C10H10F3NO4S/c1-6-3-4-8(7(5-6)9(15)18-2)14-19(16,17)10(11,12)13/h3-5,14H,1-2H3

InChI-Schlüssel

FADQFDDHKGKQEI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C(F)(F)F)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.